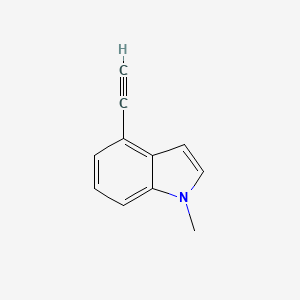

4-Ethynyl-1-methyl-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-5-4-6-11-10(9)7-8-12(11)2/h1,4-8H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZZOZSXJRWAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Biological Activity of Substituted 1-Methyl-1H-Indoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-methyl-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. The methylation at the N1 position significantly alters the electronic and steric properties of the indole ring, often enhancing metabolic stability and modulating receptor binding affinity compared to its N-H counterparts. This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted 1-methyl-1H-indoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and standard protocols for evaluating the biological efficacy of these promising compounds.

The 1-Methyl-1H-Indole Scaffold: A Foundation for Drug Discovery

Chemical Properties and Significance

The indole nucleus, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a cornerstone in drug design due to its ability to mimic peptide structures and participate in various biological interactions.[1] Methylation at the N1 position blocks the hydrogen bond donor capability of the indole nitrogen, a seemingly simple modification that has profound implications. This substitution can prevent unwanted metabolic N-dealkylation and often improves the compound's pharmacokinetic profile. Furthermore, the methyl group can introduce subtle steric effects that fine-tune the molecule's fit within a biological target, such as an enzyme's active site.[2] The indole scaffold's unique chemical properties and bioavailability make it a highly sought-after nucleus in the development of novel therapeutics.[3][4]

Rationale for N1-Methylation in Medicinal Chemistry

The decision to methylate the indole nitrogen is a strategic choice in drug design, driven by several key objectives:

-

Enhanced Metabolic Stability: The N-H bond in unsubstituted indoles is susceptible to enzymatic oxidation and conjugation, leading to rapid metabolism and clearance. Replacing the hydrogen with a methyl group effectively blocks these metabolic pathways.

-

Modulation of Receptor Affinity: The absence of the N-H hydrogen bond donor and the introduction of a lipophilic methyl group can alter the binding mode and affinity of the molecule for its target receptor.[2] In some cases, this leads to increased potency and selectivity.

-

Improved Physicochemical Properties: N-methylation can influence solubility and lipophilicity (LogP), which are critical parameters for oral bioavailability and cell membrane permeability.

Synthesis of Substituted 1-Methyl-1H-Indoles

The synthesis of these target compounds typically involves two primary approaches: direct methylation of a pre-formed substituted indole or incorporation of the N-methyl group during the indole ring's formation.

General Synthetic Pathway: Post-Cyclization N-Methylation

A common and versatile method involves the initial synthesis of the desired substituted indole, followed by N-methylation. This approach allows for greater diversity in the substitution patterns on the indole core.

Workflow Rationale:

-

Starting Material Selection: Choose a substituted indole with the desired functional groups at positions C2, C3, C5, etc.

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the indole nitrogen, creating a highly nucleophilic indole anion. This step is critical for ensuring the subsequent alkylation occurs at the nitrogen.

-

Alkylation: An electrophilic methylating agent, typically methyl iodide (CH₃I), is introduced.[5] The indole anion attacks the methyl group in an S_N2 reaction to form the N-methylated product.

-

Purification: Standard chromatographic techniques are employed to isolate the pure 1-methyl-1H-indole derivative.

Caption: General workflow for N-methylation of a substituted indole.

Spectrum of Biological Activities

Substituted 1-methyl-1H-indoles exhibit a remarkable range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.[6][7][8]

Anticancer Activity

The indole scaffold is a key component in numerous anticancer agents.[4] Their mechanisms of action are diverse, often involving the disruption of critical cellular processes in cancer cells.[9][10]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is by interfering with microtubule dynamics.[3] Microtubules are essential for forming the mitotic spindle during cell division.[3]

-

Causality: Substituted 1-methyl-1H-indoles can bind to the colchicine-binding site on β-tubulin.[3] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation leads to the dissolution of mitotic spindles, causing the cell cycle to arrest, typically in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[3][10]

Caption: Pathway of tubulin polymerization inhibition by indole derivatives.

Mechanism of Action: Kinase Inhibition

Many indole derivatives function as kinase inhibitors, targeting enzymes like VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial for tumor angiogenesis (the formation of new blood vessels that supply tumors).[11][12]

-

Causality: By competitively binding to the ATP-binding site of the kinase domain, these indole compounds block the phosphorylation cascade that signals for cell proliferation and angiogenesis.[11] This starves the tumor of essential nutrients and oxygen, inhibiting its growth and metastasis. Several FDA-approved indole-based drugs, such as Sunitinib, function through this mechanism.[3][11]

Table 1: Representative Anticancer 1-Methyl-1H-Indole Derivatives

| Compound Class | Target Cancer Cell Line | Activity (IC₅₀) | Reference |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | HeLa (Cervical Cancer) | 0.52 µM | [13] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MCF-7 (Breast Cancer) | 0.34 µM | [13] |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide | HT-29 (Colon Cancer) | 0.86 µM | [13] |

| Indole-hydrazone derivatives | MCF-7 (Breast Cancer) | 68% inhibition at 100µg/ml | [14] |

Antimicrobial Activity

Indole derivatives are a significant class of compounds investigated for their antibacterial and antifungal properties.[6][15][16] They can combat a wide range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16]

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms of bacterial drug resistance is the active efflux of antibiotics from the cell via membrane proteins known as efflux pumps (e.g., NorA in S. aureus).[16]

-

Causality: Certain indole derivatives can act as efflux pump inhibitors (EPIs). By blocking the pump's activity, the intracellular concentration of co-administered antibiotics (like fluoroquinolones) is increased to a level that is effective, thereby restoring bacterial susceptibility to the drug.[16] This synergistic approach is a promising strategy to overcome antimicrobial resistance.

Anti-inflammatory Activity

Inflammation is a biological response mediated by enzymes like Cyclooxygenase (COX).[17] Indole derivatives, including the well-known NSAID Indomethacin, are potent anti-inflammatory agents.[6][17]

Mechanism of Action: COX Enzyme Inhibition

-

Causality: Substituted indoles can act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation.[17] By blocking the active site of these enzymes, the production of prostaglandins is reduced, leading to a decrease in inflammation, pain, and fever. Research is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[17]

Experimental Protocols for Bioactivity Evaluation

The validation of a compound's biological activity relies on robust and reproducible experimental protocols.

Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard initial screening test for potential anticancer agents.[18][19]

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the test 1-methyl-1H-indole compounds in the appropriate cell culture medium. Add these solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[21][22]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[21]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a two-fold serial dilution of the 1-methyl-1H-indole compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[21]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[21] A microplate reader can also be used to measure absorbance for a more quantitative result.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For 1-methyl-1H-indoles, the nature and position of substituents on the indole ring dramatically influence their potency and selectivity.

-

Position C3: Substitution at the C3 position is often critical. For instance, attaching a methyl group linked to a 3,4,5-trimethoxyphenyl moiety via an acetamide linker has shown potent antiproliferative activity.[13]

-

Position C5: Electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy) at the C5 position can significantly modulate activity. The electronic properties of these substituents can influence the overall electron density of the indole ring, affecting its interaction with biological targets.

-

N1-Methyl Group: As discussed, the N1-methyl group itself is a key SAR determinant. Comparing an N-methylated analog to its N-H counterpart helps elucidate the importance of the hydrogen bond donating capability at that position for target interaction.[2]

Caption: Key positions influencing the structure-activity relationship.

Future Perspectives and Challenges

The 1-methyl-1H-indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly effective in complex diseases like cancer.

-

Improving Selectivity: Fine-tuning substituent patterns to enhance selectivity for specific enzyme isoforms (e.g., COX-2) or cancer cell types to reduce off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing novel derivatives and combination therapies that can circumvent established drug resistance mechanisms in both cancer and infectious diseases.

The primary challenges remain in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and minimizing the potential toxicity of these potent compounds to translate them successfully from the laboratory to clinical use.

References

-

Synthesis and Anti-inflammatory Activity of Indole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Kumar, P., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 121. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2603. [Link]

-

Pesce, E., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(19), 11293–11315. [Link]

-

Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 230, 114107. [Link]

-

Al-Mousawi, S. M., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports, 13(1), 1667. [Link]

-

Kucukguzel, G., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(3), 304-314. [Link]

-

VEGFR-2 inhibitor. (2023, December 3). In Wikipedia. [Link]

-

Mezynies, R. K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4795–4809. [Link]

-

Fernandez-Bertolez, N. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. ecancermedicalscience, 12, 856. [Link]

-

Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]

-

Brahmeshwari, G., Bhaskar, P., & Kumaraswamy, G. (2014). Synthesis and antibacterial activity of Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl) methyl)-1H-Indazoles. Asian Journal of Research in Chemistry, 7(5), 509. [Link]

-

Wang, S-B., et al. (2017). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 27(15), 3351–3355. [Link]

-

Husain, A., et al. (2015). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Letters in Drug Design & Discovery, 12(9), 723-732. [Link]

-

Fernandez-Bertolez, N. (2018). Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. [Link]

-

Mezynies, R. K., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4795–4809. [Link]

-

Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia, 53(1). [Link]

-

Goud, B. K., et al. (2023). Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega, 8(39), 36153–36166. [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). Integra Biosciences. [Link]

-

Sharma, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42398–42409. [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022, July 7). YouTube. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 24, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved January 24, 2026, from [Link]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. Journal of Applicable Chemistry, 5(6), 1275-1285. [Link]

-

Al-Mousawi, M. Q., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(9), 4758. [Link]

-

Khan, I., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Al-Romaigh, H. A., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

-

de Oliveira, J. F., et al. (2021). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. [Link]

-

Witeska, K., & Zacerka, M. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Clinical Medicine, 11(19), 5827. [Link]

-

Zips, D., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. (2020). Semantic Scholar. [Link]

-

Paul, S., & Jain, N. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(1), 2-25. [Link]

-

Dahiya, R., et al. (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 26(23), 7356. [Link]

-

Martínez-Alonso, M., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

-

Asif, M. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. International Journal of Research in Pharmaceutical and Nano Sciences, 4(1), 1-15. [Link]

-

De la Cruz, L. K., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17769–17778. [Link]

-

Singh, S., & Kumar, V. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2865(1), 020002. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 24, 2026, from [Link]

-

Hübner, J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. International Journal of Molecular Sciences, 24(1), 854. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. digital.csic.es [digital.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 12. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iv.iiarjournals.org [iv.iiarjournals.org]

- 20. youtube.com [youtube.com]

- 21. integra-biosciences.com [integra-biosciences.com]

- 22. mdpi.com [mdpi.com]

Theoretical Studies on the Reactivity of Ethynyl Indoles: A Mechanistic Guide

Abstract

This technical guide provides a comprehensive theoretical framework for understanding the reactivity of ethynyl indoles, a critical scaffold in the synthesis of carbazole alkaloids, pharmaceutical intermediates, and optoelectronic materials. By synthesizing Density Functional Theory (DFT) data with Frontier Molecular Orbital (FMO) analysis, we delineate the electronic drivers governing cycloadditions, metal-catalyzed cyclizations, and nucleophilic functionalizations. This document is designed to assist researchers in predicting reaction outcomes and designing rational synthetic pathways.

Electronic Structure & Frontier Molecular Orbital (FMO) Analysis

The reactivity of ethynyl indoles is defined by the conjugation between the electron-rich indole ring (donor) and the ethynyl

The Indole-Alkyne Conjugation

Unlike isolated alkynes, the ethynyl group at the C3 position of indole is strongly perturbed by the lone pair on the indole nitrogen.

-

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the indole core (specifically the C2=C3

-bond and Nitrogen lone pair). -

LUMO Localization: In the presence of electron-withdrawing groups (EWGs) on the alkyne terminus, the Lowest Unoccupied Molecular Orbital (LUMO) shifts significantly toward the alkyne, creating a polarized "push-pull" system.

-

Dipole Moment: This polarization increases the dipole moment, enhancing reactivity toward polar cycloadditions and nucleophilic attacks.

Computational Methodologies

For accurate theoretical modeling of these

Recommended Theoretical Protocol:

| Component | Recommendation | Rationale |

|---|

| Functional | M06-2X or

Mechanistic Reactivity Profiles

[2+2] Cycloaddition-Retroelectrocyclization (CA-RE)

One of the most distinct reactivity modes of 3-ethynylindoles, particularly when substituted with electron-deficient alkynes (e.g., tetracyanoethylene), is the formal [2+2] cycloaddition followed by retroelectrocyclization.

Mechanism:

-

Charge Transfer: Initial formation of a charge-transfer complex between the electron-rich indole (C2-C3) and the electron-poor alkyne.

-

Cyclobutene Formation: Concerted or stepwise formation of a cyclobutene intermediate fused to the indole C2-C3 bond.

-

Ring Opening: Thermal conrotatory ring opening (retroelectrocyclization) restores aromaticity or leads to stable butadiene push-pull chromophores.

Theoretical Insight: DFT calculations reveal that the activation barrier for the initial [2+2] step is lowered by the strong donor ability of the N-alkyl indole. The subsequent ring-opening is thermodynamically driven by the relief of ring strain and extension of conjugation.

Gold(I)-Catalyzed Cycloisomerization

Gold catalysis exploits the "carbophilic" nature of Au(I) to activate the ethynyl triple bond toward nucleophilic attack. This is pivotal for synthesizing fused ring systems like carbazoles or

Pathway Analysis (6-endo-dig vs. 5-exo-dig):

-

Activation: The

species coordinates to the alkyne -

Regioselectivity:

-

6-endo-dig: Favored when the nucleophile (e.g., a pendant nucleophile at C2) attacks the distal carbon of the alkyne. This pathway often leads to lower energy transition states due to the formation of stable vinyl-gold intermediates.

-

5-exo-dig: Favored in specific constrained geometries but often kinetically less accessible for 3-ethynyl derivatives compared to 2-ethynyl systems.

-

Visualization of Gold Catalysis Mechanism:

Figure 1: Mechanistic pathway for Gold(I)-catalyzed cyclization of ethynyl indoles, highlighting the critical

Inverse Electron Demand Reactivity

While indoles are typically nucleophiles, the 3-ethynyl moiety can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions when paired with highly electron-deficient dienes (e.g., nitrosoalkenes or tetrazines).

FMO Interaction:

-

HOMO(Indole): High energy.

-

LUMO(Diene): Low energy (e.g., Nitrosoalkene).

-

Interaction: The dominant orbital interaction is

. -

Regiochemistry: Theoretical studies confirm that the regioselectivity is controlled by the orbital coefficients at the C3-alkyne terminus, which possesses significant electron density due to conjugation with the indole nitrogen.

Experimental Validation Protocols

To validate theoretical predictions, the following experimental setups are standard.

Synthetic Validation of [2+2] CA-RE

Objective: Confirm the "push-pull" reactivity with tetracyanoethylene (TCNE).

-

Dissolve 3-ethynyl-N-methylindole (1.0 equiv) in anhydrous DCM (

M). -

Add TCNE (1.1 equiv) at

C under Argon. -

Monitor the color change (formation of charge-transfer complex, typically deep red/blue) and disappearance of starting material via TLC.

-

Isolate the butadiene product via silica gel chromatography.

-

Correlate UV-Vis

with TD-DFT calculated vertical excitation energies.

Validation of Gold-Catalyzed Pathways

Objective: Distinguish between 5-exo and 6-endo pathways.

-

Substrate: Prepare 3-ethynylindole with a pendant nucleophile (e.g., acetal or amine) at the C2 position.

-

Catalyst: 5 mol%

/ -

Reaction: Stir at RT; monitor consumption of alkyne.

-

Analysis: Use NOESY NMR to determine the ring size (6-membered vs 5-membered) of the cyclized product. Compare product distribution with calculated

values for both transition states.

Summary of Reactivity Descriptors

| Reactivity Mode | Key Theoretical Descriptor | Dominant Interaction | Target Product |

| [2+2] CA-RE | HOMO-LUMO Gap | Charge Transfer (Donor-Acceptor) | Push-Pull Chromophores |

| Au(I) Catalysis | Alkyne Deformation Energy | Metal-Ligand Coordination | Fused Carbazoles/Quinolines |

| IEDDA | Orbital Coefficients ( | Functionalized Heterocycles |

Visualizing the Reactivity Landscape

Figure 2: Strategic reactivity map for 3-ethynyl indoles based on theoretical drivers.

References

-

3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores Source: PubMed Central / J. Org. Chem [Link]

-

Gold-catalyzed alkyne-diol bicycloketalization enables enantioselective divergent total syntheses of attenols Source: Organic Chemistry Frontiers [Link][1]

-

Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study Source: Frontiers in Chemistry [Link]

-

Gold-catalyzed cyclization of 3-(2'-azidoaryl)-1-arylpropargyl carbonates Source: PubMed [Link]

-

Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines Source: PubMed [Link]

Sources

The C4-Substituted Indole: Synthetic Strategies and Pharmacological Significance

The following technical guide provides an in-depth review of 4-substituted indole compounds, focusing on the synthetic challenges, modern solutions, and pharmacological applications of this privileged scaffold.

Introduction: The "C4 Conundrum"

The indole scaffold is arguably the most privileged structure in medicinal chemistry, serving as the core for thousands of bioactive natural products and pharmaceuticals. However, the C4 position (and the symmetrical C7) represents a unique synthetic bottleneck.

The Electronic and Steric Barrier

Unlike the C3 position, which is naturally nucleophilic and easily functionalized via Friedel-Crafts type reactions, the C4 position is electronically neutral and sterically hindered by the peri-position (C3).

-

Electronic Bias: Electrophilic aromatic substitution (EAS) favors C3 > C2 > C5 > C6 > C4/C7. Direct functionalization at C4 without directing groups is nearly impossible using classical methods.

-

Steric Hindrance: Substituents at C4 experience significant steric clash with substituents at C3, affecting both the thermodynamics of formation and the binding conformation in biological targets.

Despite these challenges, the C4 position is pharmacologically critical. It provides a vector for exploring unique chemical space in GPCR binding pockets (e.g., serotonin receptors) and kinase active sites (e.g., PI3K inhibitors).

Strategic Synthesis: Decision Framework

To access 4-substituted indoles, chemists must choose between De Novo Construction (building the ring with the substituent in place) and Late-Stage Functionalization (activating the C-H bond).

Visualization: Synthetic Decision Tree

The following diagram outlines the logical decision process for selecting a synthetic route based on starting material availability and stage of development.

Figure 1: Decision tree for selecting a synthetic route to 4-substituted indoles based on substrate status.

Detailed Experimental Protocols

Protocol A: Bartoli Indole Synthesis (De Novo)

Context: Best suited for early-stage building block synthesis where an ortho-substituted nitroarene is available. Mechanism: 3 equivalents of vinyl Grignard attack the nitro group, leading to a nitroso intermediate, followed by a [3,3]-sigmatropic rearrangement.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Reagent Loading: Charge the flask with 2-substituted-nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to -40 °C (Acetonitrile/Dry Ice bath). Note: Temperature control is critical to prevent polymerization of the vinyl Grignard.

-

Grignard Addition: Add vinylmagnesium bromide (3.0 to 4.0 equiv, 1.0 M in THF) dropwise over 30 minutes. The solution will turn dark brown/red.

-

Why 3 equivalents? 1 eq reduces Nitro to Nitroso; 1 eq attacks Nitroso; 1 eq acts as a base for the final aromatization.

-

-

Reaction: Stir at -40 °C for 1 hour, then allow to warm to -20 °C for another hour. Monitor by TLC.

-

Quenching: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) to quench the magnesium salts.

-

Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Rh(III)-Catalyzed C-H Activation (Late-Stage)

Context: Best for diversifying an existing indole scaffold. Requires a Directing Group (DG) at C3. Mechanism: The Rh(III) catalyst coordinates to the C3-DG, activating the C4-H bond via Concerted Metalation-Deprotonation (CMD).

Step-by-Step Methodology:

-

Substrate Prep: Synthesize 3-pivaloyl-indole or 3-acetyl-indole (The carbonyl oxygen acts as the DG).

-

Catalyst Mix: In a pressure tube, combine:

-

Substrate (1.0 equiv)

-

Coupling Partner (e.g., acrylate or aryl boronic acid) (1.2 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (2.0 equiv) if oxidative coupling is required.

-

-

Solvent: Add 1,2-dichloroethane (DCE) or t-Amyl alcohol (0.1 M).

-

Heating: Seal the tube and heat to 100–120 °C for 12–24 hours.

-

Workup: Filter through a celite pad to remove metal residues. Concentrate and purify via silica gel chromatography.

Visualization: Rh(III) Catalytic Cycle

Figure 2: Simplified catalytic cycle for Rh(III)-directed C4 functionalization.

Pharmacological Significance & Applications[1][2][3][4]

The 4-substituted indole moiety is not just a synthetic curiosity; it is a validated pharmacophore. The substituent at C4 often dictates selectivity between receptor subtypes (e.g., 5-HT1A vs 5-HT2A).

Key Therapeutic Classes[4][5]

| Drug / Compound | Indole Substitution | Therapeutic Indication | Mechanism of Action |

| Pindolol | 4-Oxy-substituted | Hypertension / Angina | Non-selective |

| Psilocin | 4-Hydroxy | Psychedelic Therapy | 5-HT2A receptor agonist. The 4-OH is crucial for metabolic stability and receptor docking. |

| Lecozotan | 4-Cyano (derivative) | Alzheimer's (Investigational) | 5-HT1A antagonist. Enhancement of cognitive function. |

| PI3K Inhibitors | 4-Aryl/Heteroaryl | Oncology | Inhibition of the PI3K/Akt/mTOR pathway. The C4 substituent fills the affinity pocket of the kinase. |

Case Study: Ruxolitinib Analogs

While Ruxolitinib (a JAK1/2 inhibitor) utilizes a pyrrolo[2,3-d]pyrimidine scaffold, recent medicinal chemistry efforts have explored 4-substituted indoles as bioisosteres. Research indicates that replacing the pyrazole ring of Ruxolitinib with a trifluoromethyl-substituted indole at the C4 position can maintain JAK inhibition while altering metabolic profiles [1].

References

-

Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues. Source: PubMed Central (NIH) URL:[Link]

-

Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report. Source: Semantic Scholar / Chemical Reviews URL:[Link]

-

Synthesis and kinase inhibitory activity of novel substituted indigoids. Source: PubMed (NIH) URL:[Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Source: ACS Publications (Accounts of Chemical Research) URL:[Link]

A Technical Guide to 4-Ethynyl-1-methyl-1H-indole for Advanced Research Applications

This guide provides an in-depth technical overview of 4-Ethynyl-1-methyl-1H-indole, a versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Designed for researchers, scientists, and drug development professionals, this document details its commercial availability, synthesis, key applications, and essential safety protocols, underpinned by field-proven insights and authoritative references.

Introduction: The Strategic Value of a Functionalized Indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an ethynyl group at the C4 position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, imparts unique chemical reactivity. This terminal alkyne functionality serves as a handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction's high efficiency, selectivity, and biocompatibility make 4-Ethynyl-1-methyl-1H-indole a valuable building block for synthesizing complex molecular architectures, including bioconjugates, drug-delivery systems, and novel therapeutic agents.[3] Its rigid structure and ability to participate in π-stacking interactions also make it an attractive pharmacophore for targeting a range of biological targets.

Commercial Availability and Procurement

Acquiring high-quality 4-Ethynyl-1-methyl-1H-indole is the foundational step for any research endeavor. The compound is available from a select number of specialized chemical suppliers. When selecting a vendor, it is crucial to consider not only the list price but also the purity, available analytical data (e.g., NMR, HPLC), and lead times. Below is a comparative summary of known commercial suppliers.

| Supplier | Product Number | Purity/Specification | Availability | Notes |

| ChemScene | CS-0119339 | >98% | In Stock | Offers custom synthesis and process optimization services. |

| MilliporeSigma (Sigma-Aldrich) | Not directly listed | N/A | Check for availability | While not directly listed, they offer a wide range of related indole and ethynyl compounds and may offer custom synthesis.[4] |

| BLD Pharm | BD01318841 | ≥95% | In Stock | Provides basic physical and chemical properties.[5] |

Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Properties

The synthesis of 4-Ethynyl-1-methyl-1H-indole is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling.[6][7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.

Retrosynthetic Analysis and Proposed Synthetic Workflow

The logical precursor for the synthesis of 4-Ethynyl-1-methyl-1H-indole is 4-Halo-1-methyl-1H-indole (where the halogen is typically iodine or bromine). The N-methylation of the indole ring can be performed before or after the introduction of the ethynyl group. A plausible and efficient synthetic route is outlined below.

Caption: Proposed synthetic workflow for 4-Ethynyl-1-methyl-1H-indole.

Detailed Experimental Protocol: Sonogashira Coupling

The following is a representative, field-proven protocol for the Sonogashira coupling to synthesize an ethynyl-substituted indole. This protocol is adapted from established methodologies for similar transformations.[6][9][10]

Materials:

-

1-Methyl-4-bromo-1H-indole

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Tetrabutylammonium fluoride (TBAF) for deprotection

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Methyl-4-bromo-1H-indole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF to the flask, followed by the amine base (e.g., TEA, 2-3 eq).

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2-1.5 eq) dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude TMS-protected product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified intermediate in THF and treat with TBAF (1.1 eq) at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Final Purification: After workup, purify the final product, 4-Ethynyl-1-methyl-1H-indole, by column chromatography to yield the pure compound.

Applications in Research and Drug Development

The terminal alkyne of 4-Ethynyl-1-methyl-1H-indole is a gateway to a multitude of applications, primarily centered around its utility in click chemistry.

Click Chemistry and Bioconjugation

The most prominent application of this compound is in CuAAC reactions to form stable 1,2,3-triazole linkages.[3][11] This reaction is orthogonal to most biological functional groups, allowing for the precise and efficient labeling of biomolecules.

Caption: Schematic of the CuAAC reaction involving 4-Ethynyl-1-methyl-1H-indole.

This methodology can be used to:

-

Label proteins and nucleic acids: For imaging and tracking in cellular systems.

-

Synthesize Antibody-Drug Conjugates (ADCs): By linking cytotoxic payloads to monoclonal antibodies.

-

Develop targeted drug delivery systems: By conjugating drugs to targeting ligands such as peptides or aptamers.[12]

Scaffold for Novel Therapeutics

The indole nucleus itself is a well-established pharmacophore with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] While specific biological data for 4-Ethynyl-1-methyl-1H-indole is emerging, its structural similarity to other bioactive indoles suggests its potential as a starting point for the development of novel therapeutics. For instance, various indole derivatives have been investigated as inhibitors of tubulin polymerization in cancer therapy and for their potential in treating neurodegenerative diseases.[13][14]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 4-Ethynyl-1-methyl-1H-indole should always be consulted from the supplier, the following guidelines, based on closely related compounds like 1-methylindole and general handling of ethynyl-substituted heterocycles, should be followed.[15][16][17]

Hazard Summary:

-

Skin and Eye Irritation: Likely to be a skin and eye irritant.[15]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[15]

-

Harmful if Swallowed: May be harmful if ingested.

-

Stench: Indole derivatives can have a strong, unpleasant odor.[15]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat should be worn at all times.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.

Handling and Storage:

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[17] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[15] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][15] Keep away from oxidizing agents.

Conclusion

4-Ethynyl-1-methyl-1H-indole is a high-value chemical tool for advanced research in medicinal chemistry, chemical biology, and materials science. Its commercial availability, coupled with a straightforward and robust synthesis, makes it an accessible building block. The true power of this molecule lies in its terminal alkyne functionality, which unlocks a vast chemical space through click chemistry and other alkyne-based transformations. As research continues to uncover the diverse biological activities of indole derivatives, the importance of functionalized scaffolds like 4-Ethynyl-1-methyl-1H-indole in the development of next-generation therapeutics and molecular probes is set to grow.

References

-

4-Ethynyl-1-methyl-1H-pyrazole, 1 X 1 g (797138-1G) - Alkali Scientific. (URL: [Link])

-

Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. (2023-03-12). (URL: [Link])

-

Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC - NIH. (URL: [Link])

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - ResearchGate. (URL: [Link])

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. (2024-09-03). (URL: [Link])

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed. (2016-01-25). (URL: [Link])

-

Click chemistry as a powerful and chemoselective tool for the attachment of targeting ligands to polymer drug carriers - ResearchGate. (2025-08-07). (URL: [Link])

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link])

-

Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019-03-18). (URL: [Link])

-

Safety Data Sheet: 1-Methylimidazole - Carl ROTH. (2025-03-31). (URL: [Link])

-

Synthesis of Azirinyl Ethynyl Ketones and Their Use in the Preparation C(O)C≡CR-Substituted NH-Pyrroles/NH-Imidazoles and Azole-Azine/Azole-Azole Heterocyclic Hybrids - PubMed. (2025-03-07). (URL: [Link])

-

1-methylindole - Organic Syntheses Procedure. (URL: [Link])

-

Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC - NIH. (URL: [Link])

-

Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Reactions of N-Ethynyl-heterocycles | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])

-

Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines - ResearchGate. (2025-08-06). (URL: [Link])

-

Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05). (URL: [Link])

-

Recent progress in biologically active indole hybrids: a mini review - PubMed. (URL: [Link])

-

Safety Data Sheet: 1-methylimidazole - Chemos GmbH&Co.KG. (URL: [Link])

-

Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety - PubMed. (URL: [Link])

-

Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition - PubMed. (2024-05-17). (URL: [Link])

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (URL: [Link])

-

4 Methyl 1h Imidazole at ₹ 6500/kg | tathawade | Pune | ID: 2853336515773 - IndiaMART. (URL: [Link])

-

1H-Indole, 1-methyl- - the NIST WebBook. (URL: [Link])

Sources

- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-methyl-1h-indole | Sigma-Aldrich [sigmaaldrich.com]

- 5. 603-76-9|1-Methyl-1H-indole|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com [carlroth.com]

- 17. chemos.de [chemos.de]

The Indole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-Depth Technical Guide

Abstract

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of medicinal chemistry's most significant "privileged scaffolds."[1][2] Its remarkable prevalence in both natural products and synthetic pharmaceuticals stems from its unique physicochemical properties and its ability to engage a wide array of biological targets through diverse binding interactions.[1][3] This guide provides an in-depth technical analysis of the indole scaffold's role in drug discovery, tailored for researchers and drug development professionals. We will explore the fundamental reactivity and synthetic strategies that grant access to diverse indole libraries, dissect its interactions with key target classes in major therapeutic areas, and present practical, field-proven workflows for identifying and optimizing indole-based drug candidates. By integrating insights from medicinal chemistry, pharmacology, and synthetic organic chemistry, this document affirms the indole ring's enduring value and highlights future frontiers for its application in therapeutic innovation.

The Enduring Significance of the Indole Nucleus

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The indole ring is a quintessential example. It is the core of the essential amino acid tryptophan, and by extension, vital endogenous molecules like the neurotransmitter serotonin and the hormone melatonin.[4][5] This inherent biological relevance means that nature has already optimized the indole structure for interaction with a multitude of protein binding sites.

Its pharmacological versatility is unparalleled, with indole-containing drugs approved for treating conditions ranging from cancer and migraines to infections and inflammation.[3][5][6][7] The key to this success lies in its structural and electronic features:

-

Structural Mimicry: The indole ring can mimic the side chain of tryptophan, allowing it to interact with protein pockets designed to recognize this amino acid.[8]

-

Hydrogen Bonding: The N-H group of the pyrrole ring can act as a hydrogen bond donor, a critical interaction for anchoring the molecule within a target's active site.

-

π-π Stacking: The aromatic bicyclic system provides a flat surface ideal for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in protein targets.

-

Derivatization Potential: The indole ring can be readily functionalized at multiple positions (N-1, C-2, C-3, and C-4 through C-7 on the benzene ring), allowing medicinal chemists to fine-tune its steric, electronic, and pharmacokinetic properties to achieve desired potency and selectivity.[1]

Foundational Chemistry: Synthesis and Reactivity

A deep understanding of indole synthesis is critical for generating the chemical diversity needed for drug discovery campaigns. While numerous methods exist, a few classical syntheses remain cornerstones of the field due to their reliability and broad substrate scope.

Key Synthetic Strategies

The choice of synthetic route is dictated by the desired substitution pattern on the final indole product.

Caption: Decision workflow for selecting a classical indole synthesis method.

-

Fischer Indole Synthesis: The most well-known method, involving the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. It is highly versatile for creating a wide range of substituted indoles.[9]

-

Leimgruber-Batcho Indole Synthesis: A two-step process that is particularly useful for synthesizing indoles unsubstituted at the C2-position, starting from an o-nitrotoluene.[9]

-

Bartoli Indole Synthesis: A powerful method for creating 7-substituted indoles by reacting a nitrobenzene with vinyl Grignard reagents.[9]

-

Bischler Indole Synthesis: Involves the reaction of an arylamine with an α-haloketone, typically under acidic conditions, to yield 2- and 3-substituted indoles.[9]

Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole

This protocol describes a self-validating system for synthesizing a model indole compound. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

-

Phenylhydrazine (97%)

-

Acetophenone (99%)

-

Polyphosphoric acid (PPA)

-

Ethanol (95%)

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

-

TLC plates (silica gel 60 F254)

-

Melting point apparatus

Procedure:

-

Hydrazone Formation (Causality: This initial condensation is the key step to form the intermediate that will undergo cyclization.)

-

In a 100 mL round-bottom flask, dissolve phenylhydrazine (5.4 g, 50 mmol) in 30 mL of ethanol.

-

Add acetophenone (6.0 g, 50 mmol) dropwise to the solution while stirring at room temperature.

-

A precipitate (the phenylhydrazone) should begin to form. Continue stirring for 30 minutes to ensure complete reaction.

-

Collect the solid precipitate by vacuum filtration, wash with a small amount of cold ethanol, and air dry. Self-Validation: The yield of the intermediate should be recorded. A sample can be analyzed by ¹H NMR to confirm hydrazone formation.

-

-

Cyclization (Causality: PPA acts as both a strong acid catalyst and a dehydrating agent, promoting the[8][8]-sigmatropic rearrangement and subsequent cyclization required to form the indole ring.)

-

Place polyphosphoric acid (30 g) in a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 100°C in an oil bath.

-

Slowly add the dried phenylhydrazone from Step 1 in small portions to the hot, stirring PPA. The addition should be controlled to keep the internal temperature between 100-110°C.

-

After the addition is complete, continue to stir the mixture at 100°C for 15 minutes. Self-Validation: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the hydrazone spot and the appearance of a new, UV-active spot for 2-phenylindole indicates reaction completion.

-

-

Work-up and Isolation (Causality: Quenching with ice-water hydrolyzes the PPA and precipitates the organic product. Neutralization removes acidic residues.)

-

Allow the reaction mixture to cool slightly (to ~70-80°C) and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

A solid should precipitate. Stir until all the ice has melted.

-

Neutralize the acidic slurry by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Collect the crude solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

-

-

Purification and Characterization (Causality: Recrystallization removes impurities, yielding a pure product whose identity and purity can be confirmed by physical and spectroscopic methods.)

-

Recrystallize the crude solid from a hot ethanol/water mixture.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Self-Validation: Record the final mass and calculate the percentage yield. Determine the melting point and compare it to the literature value (~188-190°C). Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The Indole Scaffold in Action: A Multi-Target Framework

The true power of the indole scaffold is demonstrated by the breadth of its therapeutic applications. Its ability to be tailored for different targets has led to clinical successes across multiple disease areas.

Oncology

Indole derivatives have been particularly successful in cancer therapy, targeting various hallmarks of cancer.[10][11]

-

Kinase Inhibition: The planar indole ring is an excellent pharmacophore for fitting into the ATP-binding pocket of protein kinases. Sunitinib (Sutent®), an oxindole derivative, is a multi-kinase inhibitor that targets VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and cell proliferation.[1][12]

-

Tubulin Polymerization Inhibition: The vinca alkaloids, such as vinblastine and vincristine, are complex indole-containing natural products that inhibit microtubule formation, leading to cell cycle arrest and apoptosis.[8][12] They remain critical components of many chemotherapy regimens.[12]

-

Histone Deacetylase (HDAC) Inhibition: Some indole-based hydroxamic acid derivatives have shown potent HDAC inhibitory activity. For example, compound 42 (as described in a 2024 study) exhibited nanomolar inhibition of HDAC1 and HDAC6 and demonstrated significant tumor growth inhibition in a mouse xenograft model.[11]

Caption: Sunitinib's mechanism of action via VEGFR pathway inhibition.

Table 1: Selected Indole-Based Anticancer Agents and Their Performance

| Compound Class/Example | Target(s) | Example IC₅₀ Values | Therapeutic Outcome |

|---|---|---|---|

| Indole-Chalcone Hybrid (Compound 20) | Unknown, likely apoptotic pathways | 1.05 µM (MCF-7 breast cancer cells) | Potent and selective cytotoxicity against cancer cells.[11] |

| Indole-Hydroxamic Acid (Compound 42) | HDAC1, HDAC6 | 1.16 nM (HDAC1), 2.30 nM (HDAC6) | Induced apoptosis and inhibited tumor growth by >70% in vivo.[11] |

| Sunitinib (Oxindole) | VEGFR, PDGFR, c-KIT | Varies by kinase (low nM range) | Inhibition of angiogenesis and tumor proliferation.[1][12] |

| Vincristine (Indole Alkaloid) | Tubulin | Varies by cell line (low nM range) | Disruption of microtubule dynamics, leading to mitotic arrest.[7][8][12] |

Neuropharmacology

The structural similarity of indole to serotonin makes it a premier scaffold for drugs targeting the central nervous system (CNS).[1][8]

-

Serotonin Receptor Modulation: The "triptan" class of drugs (e.g., Sumatriptan) are indole derivatives that act as agonists for 5-HT1B/1D receptors, making them highly effective for treating migraines.[1][5] Antidepressants like Vilazodone incorporate an indole core to inhibit serotonin reuptake.[5]

-

Neuroprotection: The indole nucleus is a known antioxidant scaffold.[13] Recent research has focused on developing indole-phenolic hybrids that exhibit multi-target neuroprotective effects, including metal chelation, reduction of reactive oxygen species (ROS), and disaggregation of amyloid-β plaques, which are relevant for Alzheimer's disease.[14][15][16]

-

Adrenergic Receptor Modulation: Indole alkaloids like yohimbine act as α2-adrenergic antagonists, while β-blockers like Pindolol use an indole core to inhibit β1/β2 receptors.[1]

Anti-Infective and Anti-Inflammatory Agents

-

Anti-Infectives: Indole derivatives have demonstrated broad-spectrum anti-infective properties. They can disrupt bacterial membranes and inhibit biofilm formation, making them promising candidates against drug-resistant pathogens like MRSA.[11] The scaffold is also being actively explored for developing novel anti-tubercular and antiviral drugs.[1][8][17]

-

Anti-Inflammatories: Indomethacin, a classic nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that potently inhibits cyclooxygenase (COX) enzymes to reduce pain and inflammation.[1][5][11]

Case Study: A Modern Drug Discovery Workflow

This section outlines a logical, field-proven workflow for discovering and optimizing a novel indole-based therapeutic, using a kinase inhibitor as an example.

Caption: Iterative workflow for indole-based drug discovery.

Experimental Protocol: In-vitro Kinase Glo® Assay for HTS

This protocol provides a self-validating system for screening an indole library against a target protein kinase.

Objective: To identify indole-based inhibitors of a target kinase from a compound library by measuring ATP consumption.

Principle (Causality): Kinase activity consumes ATP. The Kinase-Glo® reagent measures the amount of remaining ATP by using it to drive a luciferase reaction, producing light. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

-

Target Kinase and its specific substrate peptide.

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Indole compound library (dissolved in DMSO).

-

Kinase buffer (specific to the target kinase).

-

ATP (at a concentration near the Kₘ for the kinase).

-

White, opaque 384-well assay plates.

-

Plate luminometer.

Procedure:

-

Assay Preparation:

-

Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Prepare a reaction mix containing the kinase buffer, target kinase, and substrate peptide.

-

Prepare an ATP solution at 2x the final desired concentration.

-

-

Compound Plating (Causality: A dose-response curve is essential to determine potency (IC₅₀) and rule out artifacts.)

-

In the 384-well plate, add 50 nL of each indole compound from the library using an acoustic dispenser. Create a 10-point, 3-fold serial dilution for each compound.

-

Self-Validation (Controls): Designate wells for:

-

Negative Control (100% activity): Add 50 nL of DMSO only.

-

Positive Control (0% activity): Add 50 nL of a known, potent inhibitor (staurosporine is often used).

-

-

-

Kinase Reaction:

-

Add 5 µL of the kinase/substrate reaction mix to all wells and gently mix.

-

To initiate the reaction, add 5 µL of the 2x ATP solution to all wells. The final volume is 10 µL.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

Signal Detection (Causality: The luciferase reaction is rapid, so measurement must follow reagent addition promptly.)

-

Add 10 µL of the prepared Kinase-Glo® reagent to all wells to stop the kinase reaction and initiate the luminescence reaction.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Read the luminescence on a plate luminometer.

-

-

Data Analysis and Hit Identification:

-

Self-Validation (Assay Quality): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

-

Normalize the data: % Inhibition = 100 * (1 - [Signal_compound - Signal_pos_control] / [Signal_neg_control - Signal_pos_control]).

-

Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for each compound.

-

Hit Criteria: Compounds are typically classified as "hits" if they exhibit an IC₅₀ below a defined threshold (e.g., < 1 µM) and show a complete dose-response curve.

-

Future Perspectives

The future of indole-based drug discovery is bright, with several cutting-edge approaches poised to expand its therapeutic impact.[18]

-

Multi-Targeted Agents: Designing single indole molecules that can modulate multiple biological pathways is a promising strategy for complex diseases like cancer and neurodegenerative disorders.[18]

-

Structure-Based and Computational Design: Leveraging structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) models will enable the rational design of indole derivatives with enhanced specificity, reduced off-target effects, and optimized pharmacokinetic profiles.[18]

-

New Therapeutic Frontiers: Exploring indole derivatives as epigenetic modulators and immune checkpoint regulators represents an exciting frontier in oncology.[18]

-

Advanced Drug Delivery: The use of novel drug delivery systems, such as nanoparticle formulations, could improve the bioavailability and therapeutic index of indole-based drugs in clinical settings.[18]

Conclusion

The indole scaffold is a testament to the power of a privileged structure in drug discovery. Its combination of biological relevance, synthetic tractability, and versatile target-binding capabilities has cemented its status as a cornerstone of medicinal chemistry. From foundational natural products to rationally designed multi-targeted agents, the indole nucleus has consistently provided solutions to complex therapeutic challenges. As synthetic methodologies become more advanced and our understanding of molecular mechanisms deepens, the potential of indole derivatives to yield the next generation of innovative medicines remains exceptionally high.

References

- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.

- Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central.

- Indole as an emerging scaffold in anticancer drug design. AIP Publishing.

- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing.

- The Significance of Indole in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. ResearchGate.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.

- Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. ResearchGate.

- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.

- Indole derivatives as neuroprotectants. PubMed.

- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purkh.com [purkh.com]

- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Ethynyl-1-methyl-1H-indole in Copper-Catalyzed Click Chemistry

Introduction: The Strategic Advantage of the 4-Ethynyl-1-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets make it an invaluable starting point for drug design.[3] The strategic introduction of an ethynyl group at the 4-position of the N-methylated indole core, as in 4-Ethynyl-1-methyl-1H-indole, unlocks the potential for highly efficient and regioselective conjugation through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[4][5] This reaction facilitates the rapid and reliable formation of a stable 1,4-disubstituted 1,2,3-triazole linker, enabling the modular construction of complex molecular architectures with diverse pharmacological applications.[6]

This guide provides a comprehensive overview of the principles, protocols, and applications of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions, tailored for researchers in drug discovery and chemical biology. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and explore the vast therapeutic potential of the resulting indole-triazole conjugates.

Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, offering a dramatic rate acceleration of up to 10⁸-fold and proceeding under mild, often aqueous, conditions to yield exclusively the 1,4-disubstituted triazole isomer.[1] The catalytic cycle is initiated by the in situ generation of the active copper(I) species, typically from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate.[5]

The key steps of the catalytic cycle are as follows:

-

Formation of the Copper(I)-Acetylide Complex: The terminal alkyne, 4-Ethynyl-1-methyl-1H-indole, coordinates with the copper(I) catalyst. The acidity of the terminal alkyne proton is increased upon coordination, facilitating its removal to form a copper(I)-acetylide intermediate.

-

Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.

-

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolide species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide a robust starting point for the use of 4-Ethynyl-1-methyl-1H-indole in CuAAC reactions. Optimization of specific parameters may be necessary depending on the nature of the azide coupling partner.

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is suitable for the synthesis of indole-triazole conjugates on a laboratory scale.

Materials:

-

4-Ethynyl-1-methyl-1H-indole

-

Organic Azide (e.g., benzyl azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: A mixture of tert-butanol and water (1:1) is a good starting point. Other solvent systems like THF/water, DMSO/water, or DMF/water can also be used.

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

Procedure:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

-

Prepare a 0.1 M stock solution of CuSO₄·5H₂O in deionized water.

-

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-Ethynyl-1-methyl-1H-indole (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 M reaction).

-

Stir the solution at room temperature.

-

-

Catalyst Addition:

-

Add the CuSO₄·5H₂O solution (0.01-0.05 eq).

-

Immediately add the freshly prepared sodium ascorbate solution (0.1-0.2 eq). A color change is often observed, indicating the reduction of Cu(II) to Cu(I).

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

-

Protocol 2: Bioconjugation in Aqueous Media